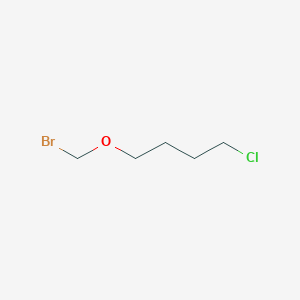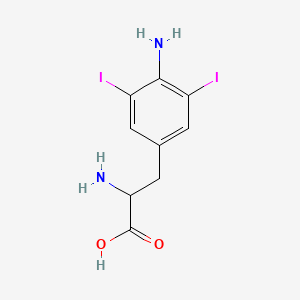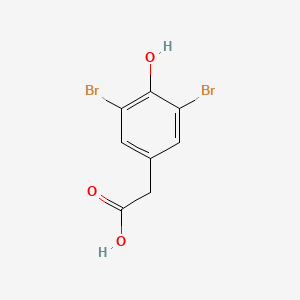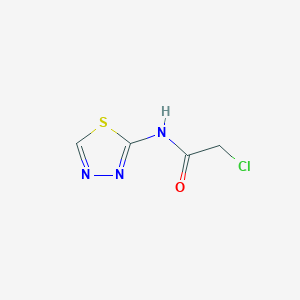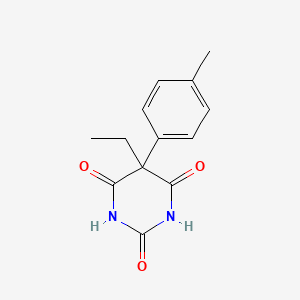
5-Ethyl-5-p-tolylbarbituric acid
説明
5-Ethyl-5-p-tolylbarbituric acid is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.2619 . It is also known by other names such as 2,4,6 (1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(4-methylphenyl)-, Barbituric acid, 5-ethyl-5-p-tolyl, and 5-ethyl-5,4’-tolylbarbituric acid .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-5-p-tolylbarbituric acid can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C13H14N2O3/c1-3-13(9-6-4-8(2)5-7-9)10(16)14-12(18)15-11(13)17/h4-7H,3H2,1-2H3, (H2,14,15,16,17,18) .Physical And Chemical Properties Analysis
The melting point of 5-Ethyl-5-p-tolylbarbituric acid is 177-178 °C (lit.) . Its density is predicted to be 1.204±0.06 g/cm3, and its pKa is predicted to be 7.63±0.10 .科学的研究の応用
Conformational Analysis
- Research on barbituric acid derivatives, closely related to 5-Ethyl-5-p-tolylbarbituric acid, has shown insights into their solution conformations. Studies utilizing nuclear magnetic resonance techniques revealed varying conformations in different solvents, highlighting the potential for discrimination between enantiomers based on binding orientation and side chain geometries (Daves, Belshee, Anderson, & Downes, 1975).
Chromatographic Analysis Techniques
- An on-column methylation technique (OCMT) was developed for the simultaneous gas chromatographic determination in blood of various antiepileptic drugs including 5-Ethyl-5-p-tolylbarbituric acid. This method utilizes multiple internal standards for precision and accuracy, demonstrating its application in the detection and analysis of such compounds in biological samples (Dudley, Bius, Kraus, & Boyles, 1977).
Metabolic Pathways
- An investigation into the metabolism of Amytal, a derivative of 5-Ethyl-5-p-tolylbarbituric acid, revealed that it is not detoxified by simple hydrolysis but undergoes alteration in the alkyl side chain. This study provided valuable insights into the metabolic fate of such compounds, which is crucial for understanding their pharmacological activity and toxicity (Maynert, 1952).
Electrochemical Behavior
- The electrochemical behavior of various barbituric acid derivatives, including compounds structurally similar to 5-Ethyl-5-p-tolylbarbituric acid, was studied through pulse polarography and cyclic voltammetry. This research is significant for understanding the redox properties of these compounds, which can have implications in various fields including drug development and environmental analysis (Vaneesorn & Smyth, 1980).
Crystal Structure Analysis
- Crystallographic studies on barbiturates related to pentobarbitone, similar to 5-Ethyl-5-p-tolylbarbituric acid, have been conducted. These studies help in understanding the molecular structure and intermolecular interactions of barbituric acid derivatives, which is essential for their application in drug design and material science (Andrews & Jones, 1981).
Safety And Hazards
5-Ethyl-5-p-tolylbarbituric acid is classified as an eye irritant, Category 2 . It causes serious eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation . In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing .
特性
IUPAC Name |
5-ethyl-5-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-13(9-6-4-8(2)5-7-9)10(16)14-12(18)15-11(13)17/h4-7H,3H2,1-2H3,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJDWGKPBQDCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967017 | |
| Record name | 5-Ethyl-4,6-dihydroxy-5-(4-methylphenyl)pyrimidin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5-p-tolylbarbituric acid | |
CAS RN |
52584-39-1 | |
| Record name | 5-Ethyl-5-(p-tolyl)barbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52584-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-5,4'-tolylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052584391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-4,6-dihydroxy-5-(4-methylphenyl)pyrimidin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-5,4'-tolylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



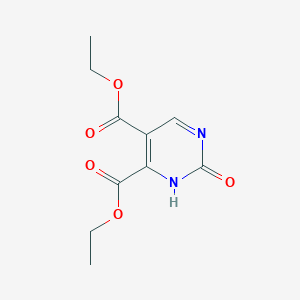
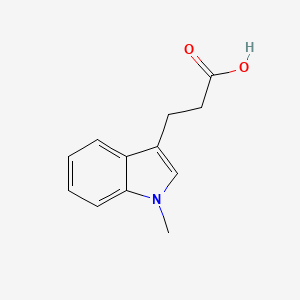
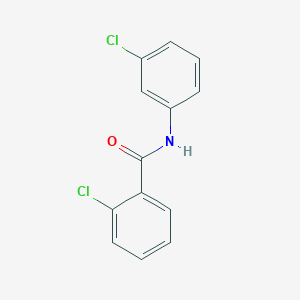
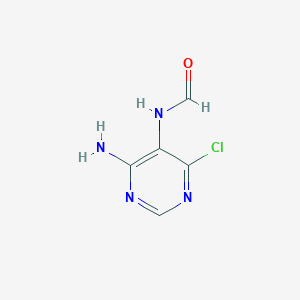
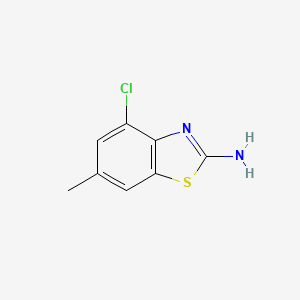
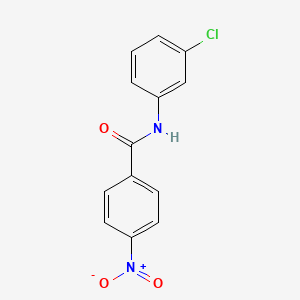
![6-Chlorotetrazolo[1,5-b]pyridazine](/img/structure/B1605628.png)
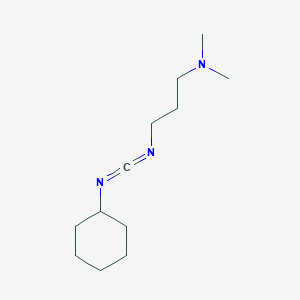
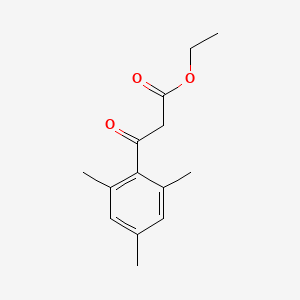
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate](/img/structure/B1605633.png)
